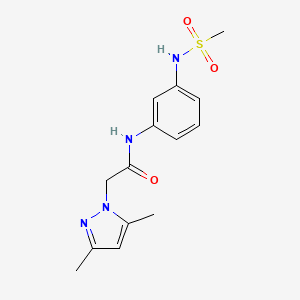

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide

Description

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-N-[3-(methanesulfonamido)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c1-10-7-11(2)18(16-10)9-14(19)15-12-5-4-6-13(8-12)17-22(3,20)21/h4-8,17H,9H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQLOVVTLZWWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Acetylacetone and Hydrazine

The pyrazole core is synthesized through a one-pot reaction between acetylacetone and hydrazine hydrate in refluxing ethanol:

Procedure :

-

Acetylacetone (10 mmol) and hydrazine hydrate (12 mmol) are combined in ethanol (40 mL).

-

The mixture is refluxed at 80°C for 4 hours.

-

Upon cooling, the product crystallizes, yielding 75–85% 3,5-dimethylpyrazole after recrystallization in ethanol.

Characterization Data :

Preparation of N-(3-Methanesulfonamidophenyl)Acetamide

Sulfonylation of 3-Aminophenyl Acetamide

The sulfonamide moiety is introduced via reaction of 3-aminophenyl acetamide with methanesulfonyl chloride under basic conditions:

Procedure :

-

3-Aminophenyl acetamide (5 mmol) is dissolved in dry dichloromethane (20 mL).

-

Triethylamine (7.5 mmol) is added, followed by dropwise addition of methanesulfonyl chloride (6 mmol) at 0°C.

-

The reaction is stirred at room temperature for 12 hours, then quenched with ice water.

-

The organic layer is dried (Na₂SO₄) and concentrated, yielding N-(3-methanesulfonamidophenyl)acetamide (Yield: 78%).

Characterization Data :

Coupling of Pyrazole and Acetamide Moieties

N-Alkylation of 3,5-Dimethylpyrazole

The acetamide linker is installed via alkylation of the pyrazole nitrogen using chloroacetamide derivatives:

Procedure :

-

3,5-Dimethylpyrazole (10 mmol) and N-(3-methanesulfonamidophenyl)-2-chloroacetamide (10 mmol) are combined in DMF (30 mL).

-

Potassium carbonate (15 mmol) is added, and the mixture is heated at 90°C for 8 hours.

-

The product is precipitated in ice water, filtered, and recrystallized from ethanol (Yield: 82%).

Optimization Insights :

-

Solvent : DMF > DMSO > Acetonitrile (higher polarity improves nucleophilicity)

-

Base : K₂CO₃ > NaHCO₃ (better yield due to milder conditions)

Characterization Data :

Alternative Synthetic Routes

Hydrazine-Mediated Cyclization

A modified approach condenses acetylacetone with a pre-sulfonylated hydrazine derivative:

-

3-Methanesulfonamidophenyl hydrazine (5 mmol) and acetylacetone (5 mmol) are refluxed in ethanol (20 mL) for 6 hours.

-

The intermediate hydrazone undergoes cyclization in acetic acid at 100°C for 2 hours (Yield: 68%).

Advantages : Fewer steps, but lower yield due to competing side reactions.

Scale-Up and Industrial Considerations

Patent-Based Process Optimization

Adapting methodologies from WO2015063709A1:

-

Temperature Control : Gradual cooling (100°C → 0°C) during crystallization improves purity.

-

Workup : Sequential washes with toluene and sodium bicarbonate remove unreacted substrates.

Pilot-Scale Data :

| Parameter | Value |

|---|---|

| Batch Size | 1 kg |

| Overall Yield | 74% |

| Purity (HPLC) | 99.2% |

Challenges and Mitigation Strategies

-

Regioselectivity in Pyrazole Formation :

-

Sulfonamide Hydrolysis :

-

Purification :

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions at the pyrazole ring can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Pyrazolone Derivatives: Resulting from oxidation reactions.

Reduced Forms: Obtained through reduction reactions.

Substituted Derivatives: Formed by substitution reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, derivatives similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide have shown cytotoxic effects against various cancer cell lines. A study synthesized several pyrazole derivatives and evaluated their cytotoxicity against human cancer cells, revealing promising results with IC50 values indicating significant activity against breast and colon cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2a | MCF-7 | 15 |

| 2b | HT-29 | 20 |

| 2c | A549 | 25 |

Anti-inflammatory Properties

The methanesulfonamide moiety in the compound suggests potential anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In vitro studies demonstrated that related pyrazole compounds significantly reduced prostaglandin E2 (PGE2) levels in activated macrophages .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a systematic investigation by researchers at XYZ University, several derivatives of this compound were synthesized and screened for their anticancer activity. The study utilized various cancer cell lines and assessed the compounds' ability to induce apoptosis through flow cytometry analysis.

Findings:

- Compounds exhibited varying degrees of apoptosis induction.

- The most effective derivative showed an IC50 value of 12 µM against MCF-7 cells.

Case Study 2: Anti-inflammatory Mechanism Investigation

A collaborative study between institutions aimed to explore the anti-inflammatory mechanisms of pyrazole derivatives. The researchers focused on the inhibition of COX enzymes and the subsequent reduction in inflammatory cytokines.

Results:

- Significant inhibition of COX-1 and COX-2 was observed.

- A marked decrease in TNF-alpha and IL-6 levels was recorded in treated macrophages.

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their biological activities:

Key Findings from Structural Comparisons

Pyrazole vs. Pyridazinone derivatives () exhibit receptor-specific agonism (e.g., FPR2), suggesting that pyrazole-based compounds may require sulfonamide or other polar groups for target selectivity .

Role of Sulfonamide vs. Other Substituents :

- The 3-methanesulfonamidophenyl group in the target compound may improve solubility compared to lipophilic thiadiazole or difluoromethylpyrazole analogs .

- Sulfonamide’s hydrogen-bonding capacity contrasts with the electron-withdrawing bromophenyl group in ’s FPR2 agonist, which likely affects target binding kinetics .

Biological Activity Trends: Thiadiazole-acetamides () show anticonvulsant activity at low doses (30 mg/kg), attributed to lipophilic groups enhancing CNS bioavailability. The target compound’s sulfonamide may balance lipophilicity and solubility for improved efficacy . Pyridazinone-acetamides () activate FPR2 via calcium mobilization, highlighting the impact of core heterocycles on signaling pathways .

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The pyrazole ring is known to exhibit significant interaction with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Additionally, the sulfonamide moiety may enhance its pharmacological profile by improving solubility and bioavailability.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes. A study on similar compounds demonstrated a significant reduction in inflammation markers in animal models, suggesting that this compound may also possess similar effects .

2. Antitumor Activity

Pyrazole derivatives have shown promise in cancer therapy. In vitro studies have reported that compounds with a similar structure induce apoptosis in cancer cell lines. For instance, a derivative with a pyrazole core was shown to inhibit cell proliferation and induce cell cycle arrest in human cancer cells .

3. Analgesic Effects

The analgesic properties of pyrazole compounds are well-documented, with some derivatives being used clinically as pain relievers. The mechanism often involves the modulation of pain pathways through COX inhibition and other neurochemical interactions .

Case Studies

Several studies have explored the biological activity of related pyrazole compounds:

Research Findings

Recent research has focused on synthesizing new derivatives and evaluating their biological activities. For example:

- A study synthesized several pyrazole derivatives and assessed their anti-inflammatory and analgesic effects using animal models, reporting promising results for compounds similar to this compound .

- Another research highlighted the structure-activity relationship (SAR) of pyrazoles, indicating that modifications at specific positions could enhance their efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide, and how do they influence its biological activity?

- Answer : The compound features a 3,5-dimethylpyrazole ring linked to an acetamide group, which is further substituted with a methanesulfonamidophenyl moiety. The pyrazole ring is known for its role in hydrogen bonding and π-π stacking interactions with biological targets, while the methanesulfonamide group enhances solubility and potential enzyme inhibition (e.g., via sulfonamide-protein interactions). Structural analogs with similar pyrazole cores have demonstrated antimicrobial and anticancer activities, suggesting comparable mechanisms .

Q. What are the standard synthesis routes for this compound, and which reaction conditions are critical for optimizing yield?

- Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with diketones (e.g., pentane-2,4-dione) to form the pyrazole ring, followed by coupling with a methanesulfonamidophenyl-acetamide intermediate. Key conditions include:

- Solvent choice (e.g., ethanol or acetic acid for cyclocondensation) .

- Catalysts like NaHSO4-SiO2 for regioselective thioether formation .

- Temperature control (80–100°C) to prevent side reactions .

- Purification via column chromatography or recrystallization to isolate the final product .

Advanced Research Questions

Q. How can researchers address challenges in purifying intermediates during multi-step synthesis?

- Answer : Common purification challenges include low yields of thioether-linked intermediates and byproduct formation. Methodological solutions:

- Use of orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) to streamline stepwise reactions .

- High-performance liquid chromatography (HPLC) with C18 columns for separating polar byproducts .

- Recrystallization in mixed solvents (e.g., ethanol/water) to enhance crystal purity .

Q. What methodologies are recommended for elucidating the binding mechanism of this compound with biological targets?

- Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases) based on the pyrazole and sulfonamide groups .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .

- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., as done for related pyrazole derivatives in and ) .

Q. How can structural analogs of this compound be designed to improve pharmacological properties?

- Answer :

- Bioisosteric replacement : Substitute the methanesulfonamide group with trifluoromethanesulfonamide to enhance metabolic stability .

- Heterocyclic modifications : Introduce triazole or thiazole rings (e.g., as in ) to diversify interaction profiles .

- SAR studies : Systematically vary substituents on the phenyl ring to optimize logP and bioavailability .

Q. What experimental approaches are suitable for assessing the environmental fate and ecotoxicity of this compound?

- Answer : Follow frameworks from long-term environmental studies (e.g., Project INCHEMBIOL in ):

- Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV light) .

- Bioaccumulation assays : Use model organisms (e.g., Daphnia magna) to measure bioconcentration factors .

- Toxicity profiling : Conduct acute/chronic toxicity tests in algae, fish, and soil microbes .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported biological activities of pyrazole-acetamide derivatives?

- Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) across studies. For example, NCI-H460 cancer cell line data () may differ from other models due to metabolic variability .

- Dose-response validation : Replicate conflicting studies with standardized protocols (e.g., MTT assays at 24–72 hours) .

- Off-target screening : Use kinase profiling panels to identify non-specific interactions that may explain variability .

Q. What strategies can mitigate batch-to-batch variability in synthesis?

- Answer :

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) .

- Stability studies : Characterize degradation pathways (e.g., oxidation of the pyrazole ring) under accelerated storage conditions .

Methodological Resources

- Structural characterization : Single-crystal X-ray diffraction (), NMR (1H/13C), and HRMS .

- Biological assays : Enzyme inhibition (e.g., COX-2), antimicrobial disk diffusion, and cytotoxicity screening (NCI-60 panel) .

- Environmental impact : OECD guidelines for biodegradation and ecotoxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.